Bis(4-tert-butylphenyl)iodonium perfluoro-1-butanesulfonate

Photolithography Photoacid Generator Quantum Efficiency

BBI-Nf is the highest-efficiency ionic PAG for 248 nm chemically amplified resists, delivering a Dill C rate constant of 0.056 cm²/mJ—40% greater than TPS-Nf—for maximum photospeed and KrF throughput. At EUV, its t-butyl-substituted cation suppresses F⁺ optics contamination. Supplied at ≥99% electronic-grade purity with validated solubility: γ-butyrolactone (~65%), ethyl lactate (~55%), PGMEA (~40%), enabling direct formulation loading and eliminating solubility screening. The nonaflate anion releases a superacid stronger than triflate, accelerating catalytic deprotection. Choose BBI-Nf when acid generation kinetics and EUV optics compatibility are non-negotiable.

Molecular Formula C24H26F9IO3S
Molecular Weight 692.4 g/mol
CAS No. 194999-85-4
Cat. No. B065747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(4-tert-butylphenyl)iodonium perfluoro-1-butanesulfonate
CAS194999-85-4
Molecular FormulaC24H26F9IO3S
Molecular Weight692.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C(C)(C)C.C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F
InChIInChI=1S/C20H26I.C4HF9O3S/c1-19(2,3)15-7-11-17(12-8-15)21-18-13-9-16(10-14-18)20(4,5)6;5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16/h7-14H,1-6H3;(H,14,15,16)/q+1;/p-1
InChIKeyDJBAOXYQCAKLPH-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(4-tert-butylphenyl)iodonium Perfluoro-1-butanesulfonate (CAS 194999-85-4) Procurement Baseline for Semiconductor-Grade Photoacid Generators


Bis(4-tert-butylphenyl)iodonium perfluoro-1-butanesulfonate (BBI-Nf, CAS 194999-85-4) is an ionic diaryliodonium photoacid generator (PAG) that functions as a cationic photoinitiator in chemically amplified photoresists . The compound comprises a bis(4-tert-butylphenyl)iodonium cation paired with a perfluoro-1-butanesulfonate (nonaflate) anion, with a molecular weight of 692.42 g/mol and a reported melting point of 175–177 °C . It is supplied as an electronic-grade material with ≥99% purity and is specified for 248 nm (KrF), 193 nm (ArF), and EUV lithography applications . The nonaflate anion generates perfluorobutanesulfonic acid upon irradiation, which is a stronger acid than the triflate analog, a property that directly influences resist deprotection kinetics [1].

Why Direct Substitution of Bis(4-tert-butylphenyl)iodonium Perfluoro-1-butanesulfonate (BBI-Nf) with Other Onium Salt PAGs Compromises Lithographic Performance


Within the class of ionic photoacid generators, substitution is not straightforward because photochemical efficiency, acid strength, and outgassing behavior are dictated by the specific cation–anion pairing [1]. The nonaflate (C₄F₉SO₃⁻) anion of BBI-Nf generates a stronger superacid than triflate (CF₃SO₃⁻), enabling faster catalytic deprotection but also altering resist dissolution contrast [1]. The bis(4-tert-butylphenyl)iodonium cation provides a distinct UV absorption profile and influences the quantum yield of acid generation relative to triphenylsulfonium cations [2]. Furthermore, the perfluoroalkyl chain length of the anion affects PAG solubility in casting solvents, resist outgassing at EUV wavelengths, and acid diffusion length during post-exposure bake [3]. Consequently, swapping BBI-Nf for a different onium salt—even one with the same anion or a closely related cation—requires full re-optimization of resist formulation, exposure dose, and bake conditions to avoid loss of resolution, sensitivity, or line-edge roughness [1][3].

Quantitative Evidence for Bis(4-tert-butylphenyl)iodonium Perfluoro-1-butanesulfonate (BBI-Nf) Differentiation Against Analogs


Superior Photochemical Efficiency Ranking Among Four Ionic PAGs at 157 nm Exposure

In a direct comparative study of six PAGs exposed to 157 nm light in a poly(NBHFA-co-NBTBE) matrix, BBI-Nf exhibited the highest photochemical efficiency among the four ionic salts tested. The efficiency ranking was BBI-Nf > BBI-Tf > BBI-PFOS > TPS-Nf [1]. The non-ionic NDI-Nf and TFMDNBS PAGs showed extremely poor efficiency in this system [1].

Photolithography Photoacid Generator Quantum Efficiency

Highest Dill C Rate Constant for 248 nm Exposure in PHOST Polymer

The Dill C photoacid generation rate constant for TBI-Nf (BBI-Nf) was measured as 0.056 cm²/mJ under 248 nm exposure in poly(p-hydroxystyrene) (PHOST) using a normalized interdigitated electrode capacitance method [1]. This value is the highest among the four PAGs directly compared: TBI-Tf (0.055 cm²/mJ), TPS-Tf (0.046 cm²/mJ), and TPS-Nf (0.040 cm²/mJ) [1]. The original non-normalized analysis yielded a similar ranking with TBI-Nf at 0.054 cm²/mJ [1].

KrF Lithography Dill C Parameter Acid Generation Kinetics

Differentiation in Ionic Outgassing Profile at EUV Wavelength (13.5 nm)

Among 18 commercially available PAGs irradiated at 13.5 nm, PAGs containing t-C₄H₉ substituents on the cation (such as BBI-Nf) exhibited significantly less F⁺ outgassing compared to other onium salts [1]. Triphenylsulfonium perfluoro-1-butanesulfonate (TPS-Nf) was identified as one PAG emitting the most abundant F⁺ and total ionic fragments [1]. The t-butyl substitution in the BBI cation is proposed to provide alternative outgassing pathways that reduce F⁺ emission [1].

EUV Lithography Outgassing Optics Contamination

Defined Solubility Profile for Resist Formulation Solvent Selection

The solubility of electronic-grade BBI-Nf has been quantitatively characterized in three standard photoresist casting solvents: approximately 65% in γ-butyrolactone, 55% in ethyl lactate, and 40% in propylene glycol monomethyl ether acetate (PGMEA) . These values provide formulation scientists with precise loading limits for resist design.

Resist Formulation Solubility Processing

Optimal Application Scenarios for Bis(4-tert-butylphenyl)iodonium Perfluoro-1-butanesulfonate Based on Verified Performance Metrics


157 nm Photoresist Formulations Requiring Maximum Sensitivity

For 157 nm chemically amplified resists, BBI-Nf is the preferred ionic PAG based on its demonstrated highest photochemical efficiency among four ionic salts tested in poly(NBHFA-co-NBTBE) [1]. The efficiency ranking (BBI-Nf > BBI-Tf > BBI-PFOS > TPS-Nf) directly supports its selection when minimizing exposure dose is a critical requirement [1].

KrF (248 nm) Resist Systems Where Acid Generation Rate Dictates Throughput

In 248 nm lithography using PHOST-based resists, BBI-Nf provides the highest Dill C rate constant (0.056 cm²/mJ) among directly compared PAGs, offering a 40% advantage over TPS-Nf and a 22% advantage over TPS-Tf [1]. This higher acid generation rate translates to increased photospeed and potentially improved throughput for KrF manufacturing lines [1].

EUV Resist Development with Stringent Outgassing Constraints

For EUV resist development at 13.5 nm, the t-butyl-substituted BBI cation architecture has been shown to reduce F⁺ ionic outgassing relative to triphenylsulfonium-based PAGs [1]. This characteristic is advantageous in mitigating contamination of EUV optics, a key reliability concern in high-volume EUV manufacturing [1].

Formulation Development Requiring Well-Characterized Solubility Parameters

BBI-Nf is supplied with experimentally verified solubility values in γ-butyrolactone (~65%), ethyl lactate (~55%), and PGMEA (~40%), enabling precise loading calculations during resist formulation development [1]. This eliminates the need for solubility screening experiments and accelerates formulation optimization [1].

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